Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride
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Overview
Description
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is a chemical compound with the molecular formula C9H15N3·2HCl and a molecular weight of 238.16 g/mol. This compound is known for its unique structure and versatile applications in scientific research, including drug discovery, organic synthesis, and material science.
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: In the medical field, it is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In material science, the compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperazine derivatives with appropriate carbonitrile compounds under controlled conditions. The reaction typically involves the use of strong acids and heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Mechanism of Action
The mechanism by which octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Piperazine derivatives
Pyridine derivatives
Carbonitrile compounds
Uniqueness: Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride stands out due to its unique structural features, which contribute to its versatility and effectiveness in various applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-8-7-12-4-2-1-3-9(12)6-11-8;;/h8-9,11H,1-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHAYXWKWNCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(NCC2C1)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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